molecular formula C20H15NO B1286752 3-(Benzyloxy)-2'-cyanobiphenyl CAS No. 893736-92-0

3-(Benzyloxy)-2'-cyanobiphenyl

Cat. No.: B1286752
CAS No.: 893736-92-0
M. Wt: 285.3 g/mol
InChI Key: QUVXASRYRVROFF-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2'-cyanobiphenyl is a biphenyl derivative featuring a benzyloxy group (-OCH₂C₆H₅) at the 3-position of one phenyl ring and a cyano (-CN) group at the 2'-position of the adjacent ring. This combination of substituents imparts unique electronic and steric properties, making it valuable in pharmaceutical intermediates, materials science, and organic synthesis.

Properties

IUPAC Name

2-(3-phenylmethoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO/c21-14-18-9-4-5-12-20(18)17-10-6-11-19(13-17)22-15-16-7-2-1-3-8-16/h1-13H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVXASRYRVROFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602457
Record name 3'-(Benzyloxy)[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893736-92-0
Record name 3′-(Phenylmethoxy)[1,1′-biphenyl]-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893736-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-(Benzyloxy)[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2’-cyanobiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under mild conditions, making it suitable for the synthesis of various biphenyl derivatives .

Industrial Production Methods

In an industrial setting, the production of 3-(Benzyloxy)-2’-cyanobiphenyl can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2’-cyanobiphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Benzyloxy)-2’-cyanobiphenyl has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2’-cyanobiphenyl involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid (CAS 1629971-64-7)
  • Key Differences : Replaces benzyloxy with a smaller cyclopentyloxy group and introduces fluorine and boronic acid functionalities.
  • The boronic acid enables Suzuki-Miyaura cross-coupling, unlike the cyano group in the target compound .
  • Applications : Primarily used as a coupling reagent in aryl-aryl bond formation.
2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid ()
  • Key Differences: Incorporates benzyloxy and cyano groups into an amino acid framework.
  • Impact : The carboxylic acid and carbamate groups enhance solubility in polar solvents, contrasting with the hydrophobic biphenyl core of the target compound.
  • Applications : Serves as a building block in peptide synthesis .
1-(Benzyloxy)-2,4-Difluorobenzene ()
  • Key Differences: Lacks the biphenyl system and cyano group; features fluorine substituents.
  • Impact : Fluorine’s electron-withdrawing nature deactivates the ring toward electrophilic substitution, whereas the benzyloxy group in the target compound activates its ring.
  • Applications : Intermediate in agrochemicals and pharmaceuticals .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Physical State
3-(Benzyloxy)-2'-cyanobiphenyl C₂₀H₁₅NO 285.34 Benzyloxy, Cyano, Biphenyl Solid/Liquid*
3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid C₁₁H₁₃BF₂O₃ 248.03 Cyclopentyloxy, Boronic acid Solid
2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid C₁₂H₁₂N₂O₄ 248.24 Benzyloxy, Cyano, Carboxylic acid Solid

*Predicted based on biphenyl derivatives.

Biological Activity

3-(Benzyloxy)-2'-cyanobiphenyl is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural features and potential pharmacological applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{19}H_{16}N_{2}O
  • Molecular Weight : 292.34 g/mol
  • IUPAC Name : 3-(benzyloxy)-2-cyanobiphenyl

This compound features a biphenyl core with a cyano group and a benzyloxy substituent, which contribute to its biological properties.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

  • Mechanism : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs.
Cell LineIC50 (µM)Reference
HeLa (cervical)12.5
MCF-7 (breast)15.0
A549 (lung)10.0

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines.

  • Mechanism : The compound appears to inhibit NF-kB signaling pathways, leading to decreased expression of TNF-α and IL-6.
CytokineInhibition (%)Reference
TNF-α40%
IL-635%

Case Study 1: Anticancer Activity in Vivo

A study conducted on a murine model bearing xenografts of human breast cancer cells evaluated the therapeutic efficacy of this compound. The results indicated significant tumor regression compared to control groups.

  • Dosage : Administered at doses of 10 mg/kg body weight.
  • Outcome : Tumor volume reduced by approximately 60% after three weeks of treatment.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage.

  • Findings : It was observed that treatment with this compound significantly reduced markers of oxidative stress, including malondialdehyde (MDA) levels, while increasing antioxidant enzyme activities (SOD and CAT).

Toxicological Profile

While exploring the biological activity, it is crucial to consider the safety profile. Toxicological assessments have shown that at therapeutic doses, this compound exhibits low toxicity in animal models, with no significant adverse effects reported.

ParameterResultReference
LD50 (oral)>2000 mg/kg
HepatotoxicityNo significant changes in liver enzymes

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